molecular formula C19H23N7O2 B2645278 N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine CAS No. 946297-38-7

N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine

Cat. No.: B2645278
CAS No.: 946297-38-7
M. Wt: 381.44
InChI Key: UFPPILRJMYSFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. This compound features a pteridine core substituted with a 4-methoxyphenyl group at the N4 position and a 2-morpholinoethyl group at the N2 position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide derivatives under acidic or basic conditions.

    Substitution at N4 Position:

    Substitution at N2 Position: The 2-morpholinoethyl group can be introduced through alkylation reactions, where the pteridine core is treated with 2-chloroethylmorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield improvement. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pteridine core, potentially converting it to dihydropteridine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the phenyl ring or alkylation at the morpholino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bases like sodium hydride or potassium carbonate, and alkyl halides for alkylation reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: Various substituted pteridine derivatives depending on the reagents used.

Scientific Research Applications

N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Investigated for its potential role in enzyme inhibition, particularly targeting enzymes involved in nucleotide metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-methoxyphenyl)pteridine-2,4-diamine: Lacks the 2-morpholinoethyl group, which may affect its biological activity and solubility.

    N2-(2-morpholinoethyl)pteridine-2,4-diamine: Lacks the 4-methoxyphenyl group, potentially altering its chemical reactivity and interaction with biological targets.

    N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine: Substitution of the methoxy group with a chloro group can significantly change its electronic properties and reactivity.

Uniqueness

N4-(4-methoxyphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine is unique due to the combined presence of the 4-methoxyphenyl and 2-morpholinoethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and specificity in interacting with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-27-15-4-2-14(3-5-15)23-18-16-17(21-7-6-20-16)24-19(25-18)22-8-9-26-10-12-28-13-11-26/h2-7H,8-13H2,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPPILRJMYSFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.